Cas no 450412-22-3 (3-Bromo-2-iodoanisole)

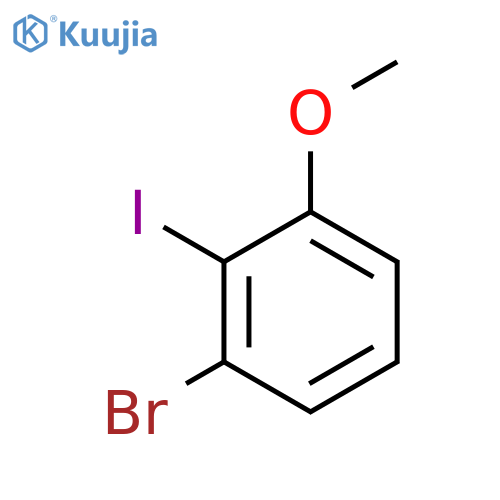

3-Bromo-2-iodoanisole structure

商品名:3-Bromo-2-iodoanisole

CAS番号:450412-22-3

MF:C7H6BrIO

メガワット:312.930413722992

MDL:MFCD18089327

CID:1027145

PubChem ID:10018436

3-Bromo-2-iodoanisole 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-2-iodo-3-methoxybenzene

- 3-BROMO-2-IODOANISOLE

- 2-bromo-6-methoxyiodobenzene

- 2-iodo-3-bromoanisole

- 3-bromo-2-iodoanizole

- 6214AB

- FCH1363685

- OR45121

- AS03355

- AX8208495

- ST24027047

- AKOS016004926

- SCHEMBL4054307

- DS-13981

- AS-813/43501657

- AB91660

- O10381

- CS-0097746

- SY101796

- MFCD18089327

- 450412-22-3

- DTXSID20434303

- A872432

- 3-Bromo-2-iodoanisole

-

- MDL: MFCD18089327

- インチ: 1S/C7H6BrIO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3

- InChIKey: HQIQCAXZVNDWEK-UHFFFAOYSA-N

- ほほえんだ: IC1C(=C([H])C([H])=C([H])C=1OC([H])([H])[H])Br

計算された属性

- せいみつぶんしりょう: 311.86500

- どういたいしつりょう: 311.86467g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 9.2

じっけんとくせい

- PSA: 9.23000

- LogP: 3.06230

3-Bromo-2-iodoanisole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1168386-250mg |

1-Bromo-2-iodo-3-methoxybenzene |

450412-22-3 | 98% | 250mg |

¥67.00 | 2024-05-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PO247-5g |

3-Bromo-2-iodoanisole |

450412-22-3 | 95+% | 5g |

918.0CNY | 2021-08-05 | |

| Chemenu | CM193435-5g |

1-Bromo-2-iodo-3-methoxybenzene |

450412-22-3 | 95% | 5g |

$327 | 2022-06-11 | |

| Chemenu | CM193435-5g |

1-Bromo-2-iodo-3-methoxybenzene |

450412-22-3 | 95% | 5g |

$327 | 2021-06-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1168386-100mg |

1-Bromo-2-iodo-3-methoxybenzene |

450412-22-3 | 98% | 100mg |

¥39.00 | 2024-05-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PO247-200mg |

3-Bromo-2-iodoanisole |

450412-22-3 | 95+% | 200mg |

87.0CNY | 2021-08-05 | |

| Fluorochem | 061632-10g |

3-Bromo-2-iodoanisole |

450412-22-3 | 95% | 10g |

£185.00 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B29720-1g |

1-Bromo-2-iodo-3-methoxybenzene |

450412-22-3 | 95% | 1g |

¥210.0 | 2022-10-09 | |

| Advanced ChemBlocks | N24961-1G |

1-Bromo-2-iodo-3-methoxybenzene |

450412-22-3 | 95% | 1G |

$100 | 2023-09-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B29720-25g |

1-Bromo-2-iodo-3-methoxybenzene |

450412-22-3 | 95% | 25g |

¥2779.0 | 2022-10-09 |

3-Bromo-2-iodoanisole 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

450412-22-3 (3-Bromo-2-iodoanisole) 関連製品

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:450412-22-3)3-Bromo-2-iodoanisole

清らかである:99%/99%/99%

はかる:10g/25g/100g

価格 ($):165.0/385.0/1272.0